2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide
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Overview
Description
2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is known for its potential biological activities and is used in various scientific research applications. The molecular formula of this compound is C6H5N3OS.2BrH, and it has a molecular weight of 329.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as iodine or other halogens .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide include:
2-Amino-thiazolo[5,4-b]pyridin-5-ol: A closely related compound with similar structural features and biological activities.
2-Amino-4-methylthiazole: Another thiazole derivative with potential biological activities.
Uniqueness
The uniqueness of this compound lies in its fused thiazole-pyridine core, which provides multiple reactive sites for chemical modifications. This structural feature enables the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.2BrH/c7-6-8-3-1-2-4(10)9-5(3)11-6;;/h1-2H,(H2,7,8)(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGXLJXEVIAQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=C(S2)N.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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